

Technical Support Center: Optimizing Aerosil® R 805 for Desired Thixotropy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Aerosil R 805*

Cat. No.: *B1168409*

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This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Aerosil® R 805 to achieve optimal thixotropic properties in their formulations.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism by which Aerosil® R 805 imparts thixotropy?

A1: Aerosil® R 805, a hydrophobic fumed silica, creates a thixotropic effect by forming a three-dimensional network of particles within a liquid system.^{[1][2]} This network is established through interactions between the silanol groups on the silica surface and other particles.^[1] When shear stress is applied (e.g., through mixing or shaking), this network breaks down, leading to a decrease in viscosity.^[1] Upon removal of the shear stress, the network reforms, and the viscosity returns to its original state.^[1] The hydrophobic surface treatment of Aerosil® R 805, which consists of longer-chained hydrophobic groups, shields some of the silanol groups, preventing unwanted wetting and making it particularly effective for achieving stable thixotropy in polar systems like epoxy resins.^{[1][2]}

Q2: What is a typical starting concentration for Aerosil® R 805?

A2: The optimal concentration of Aerosil® R 805 is highly dependent on the specific formulation and the desired level of thixotropy. However, general starting points are:

- Coatings and Inks: Less than 1.0% by weight is often a good starting point.[3] For anti-settling properties, this may be increased to around 2.0%, especially in formulations with high pigment and filler content.[3]
- Adhesives and Sealants: These applications typically require higher concentrations, often in the range of 4% to 8% by weight, to achieve the desired high viscosity and thixotropy.[3]
- General Industrial Coatings: A recommended addition level is between 1.0 - 2.0% calculated on the total formulation.[4][5]

Q3: Why is Aerosil® R 805 preferred over hydrophilic fumed silica in certain systems like epoxy resins?

A3: In solvent-free epoxy resins, for example, hydrophilic fumed silica can fail to provide stable thickening. The polar nature of the epoxy resin can lead to the solvation of the hydrophilic silica particles, which destabilizes the thixotropic network.[1] Aerosil® R 805, being hydrophobic, is less susceptible to this solvation effect, resulting in a more stable and effective thixotropic network in such systems.[1][2]

Q4: How does dispersion quality affect the performance of Aerosil® R 805?

A4: Proper dispersion is crucial for maximizing the efficiency and consistency of Aerosil® R 805.[3] Insufficient shear during dispersion will result in poor breakdown of agglomerates, leading to lower viscosity and poor long-term stability.[3] Conversely, excessive shear can also be detrimental and may lead to a permanent loss of thixotropy.[3]

Troubleshooting Guide

This guide addresses common issues encountered when formulating with Aerosil® R 805.

Issue 1: Lower than expected viscosity or thixotropy.

Possible Cause	Troubleshooting Step
Insufficient Dispersion Shear	Increase the tip speed of your disperser. For many applications, a tip speed of 8–10 m/s is recommended for sufficient shear.[3] Ensure the dispersion equipment is suitable for fumed silica (e.g., high-speed dissolvers, rotor-stator mixers, three-roll mills).[1][3]
Incorrect Concentration	The concentration of Aerosil® R 805 may be too low. Gradually increase the concentration in small increments and measure the rheological properties at each step to determine the optimal loading.
Incompatible System Components	Certain components in your formulation might be interacting with the Aerosil® R 805 surface, hindering the formation of the 3D network. Review the polarity and potential for hydrogen bonding of all formulation ingredients.

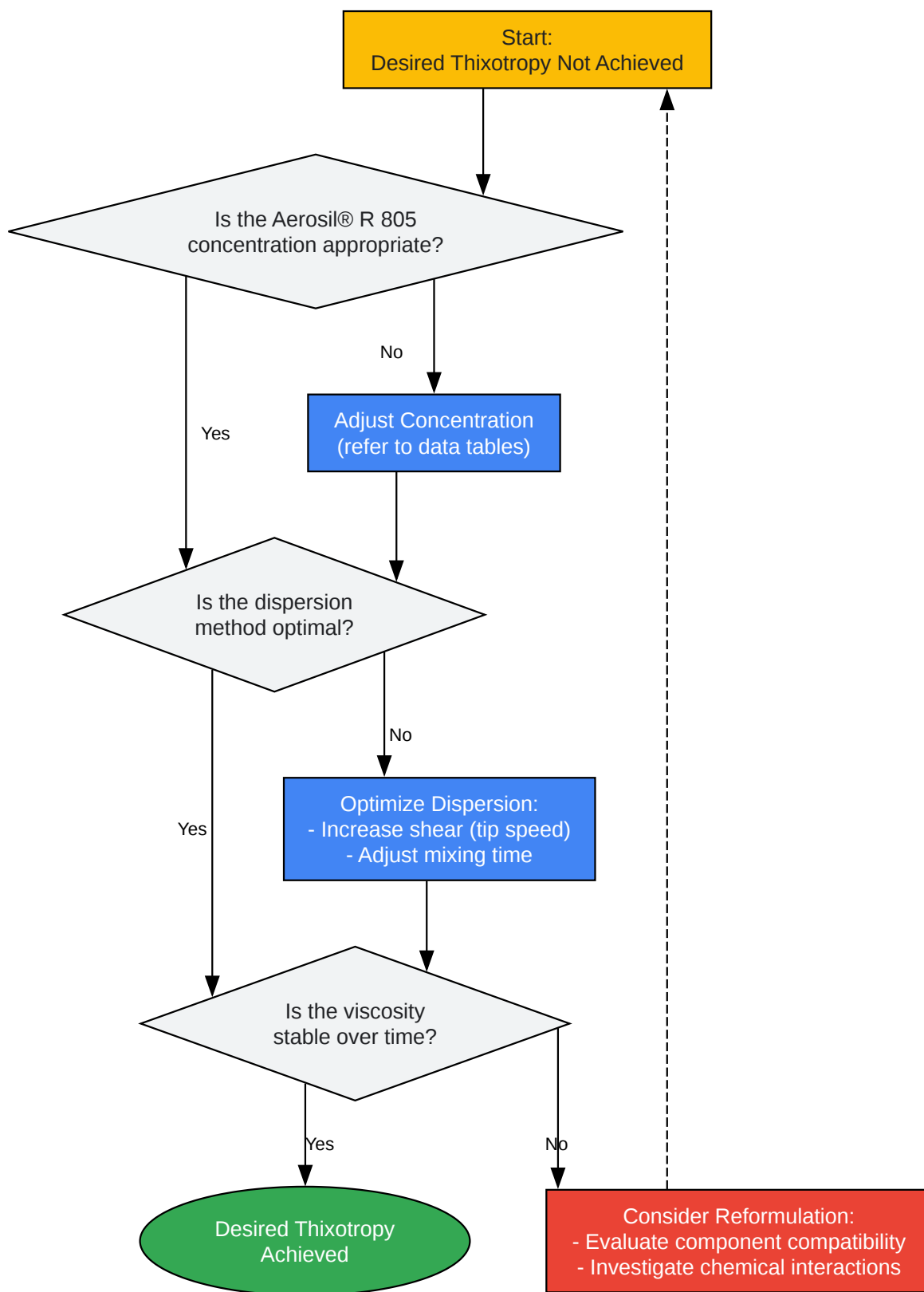
Issue 2: Inconsistent batch-to-batch viscosity.

Possible Cause	Troubleshooting Step
Variable Dispersion Process	Standardize the dispersion parameters, including mixing time, speed (tip speed), temperature, and the order of addition of components. Even small variations can lead to significant differences in the final viscosity.
Moisture Contamination	While Aerosil® R 805 is hydrophobic and has low moisture absorption, significant moisture in other raw materials can still affect the overall system rheology.[1] Ensure all components are stored in dry conditions.

Issue 3: Viscosity decreases over time (poor stability).

Possible Cause	Troubleshooting Step
Under-dispersion	Agglomerates that were not sufficiently broken down during initial dispersion can slowly separate, leading to a loss of the thixotropic network. Re-evaluate and optimize the dispersion process.
Chemical Interactions	The formulation components may be slowly interacting with and degrading the silica network. This can be a complex issue requiring a full formulation review.

Below is a logical workflow for troubleshooting common issues.



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Caption: Troubleshooting workflow for optimizing Aerosil® R 805 concentration.

Quantitative Data

The following tables summarize key quantitative data for Aerosil® R 805 and provide starting concentration recommendations.

Table 1: Physicochemical Properties of Aerosil® R 805

Property	Value	Unit
Specific Surface Area (BET)	125 - 175	m ² /g
pH in 4% Dispersion	3.5 - 5.5	
Loss on Drying (2 hours at 105°C)	≤ 0.5	%
Carbon Content	4.5 - 6.5	%
SiO ₂ Content	> 99.8	%
Data sourced from product technical data sheets. [4] [6] [7]		

Table 2: Recommended Starting Concentrations of Aerosil® R 805

Application	Recommended Starting Concentration (% by weight)	Notes
Coatings & Inks (General)	< 1.0	For general viscosity control.[3]
Coatings (Anti-settling)	~ 2.0	Especially in high-filler systems.[3]
Adhesives & Sealants	4.0 - 8.0	For high viscosity and thixotropy.[3]
2K Epoxy Coatings	1.0 - 2.0	Highly recommended for these systems.[5]
Marine & General Industrial Coatings	1.0 - 2.0	For anti-sagging and anti-settling.[5]

Experimental Protocols

Protocol 1: Lab-Scale Dispersion of Aerosil® R 805

This protocol describes a general method for dispersing Aerosil® R 805 in a liquid system using a high-speed dissolver.

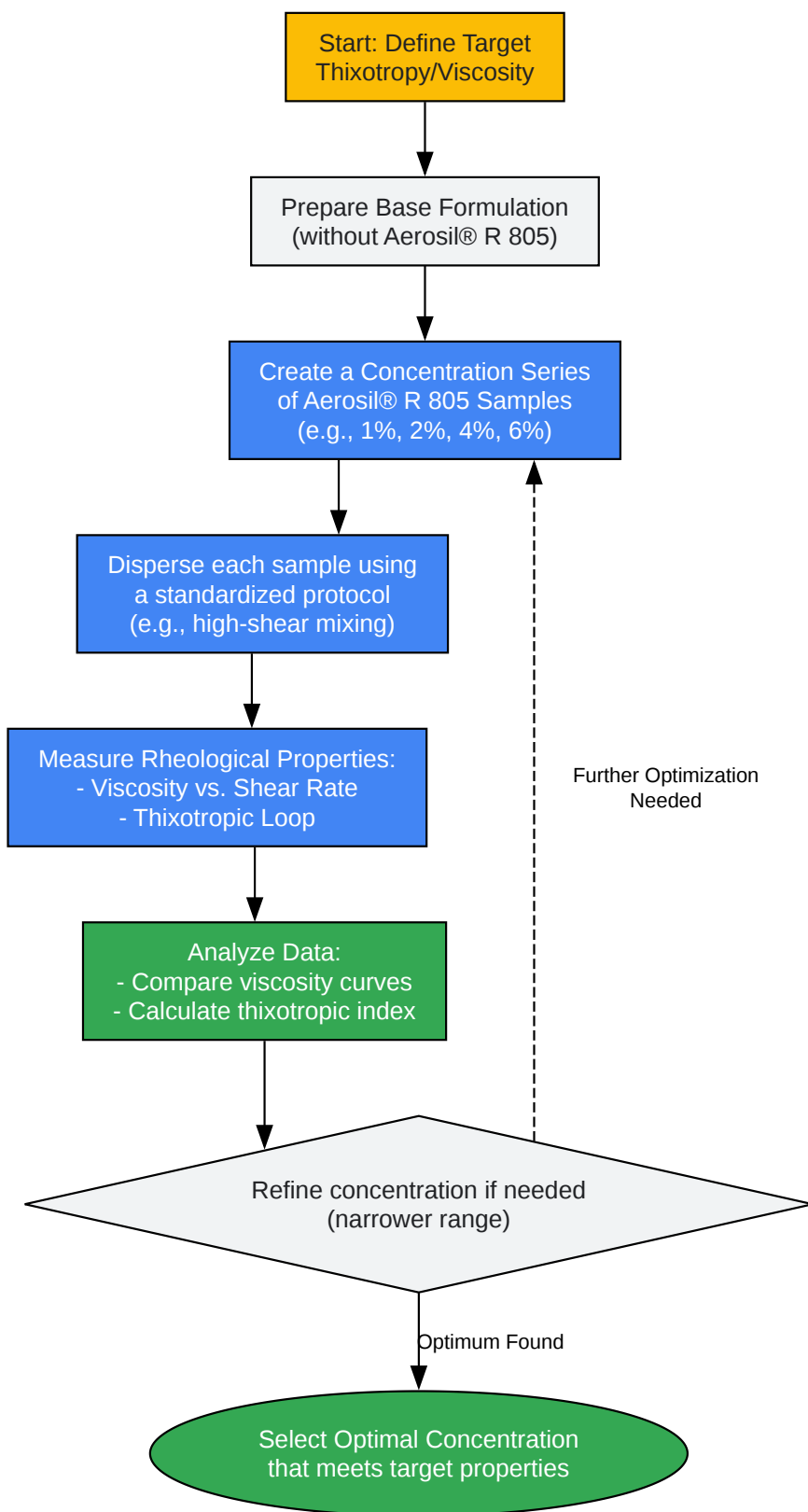
Materials and Equipment:

- Liquid resin/solvent system
- Aerosil® R 805
- High-speed dissolver with a cowles-type blade
- Beaker or appropriate mixing vessel
- Balance

Procedure:

- **Initial Setup:** Place the liquid component(s) of the formulation into the mixing vessel. The vessel diameter should be approximately 1.5 to 2 times the diameter of the dissolver blade.
- **Low-Speed Addition:** Begin stirring the liquid at a low speed to create a vortex.
- **Aerosil® R 805 Addition:** Gradually add the pre-weighed Aerosil® R 805 into the vortex. Avoid adding the powder too quickly to prevent clumping and excessive air entrapment.
- **High-Shear Dispersion:** Once all the Aerosil® R 805 has been added, increase the dissolver speed to achieve a tip speed of 8–10 m/s.[3] The vortex should disappear, and the flow pattern should become toroidal (doughnut-like).
- **Dispersion Time:** Continue mixing at high speed for a predetermined time (e.g., 10-20 minutes). The optimal time will depend on the formulation and batch size and should be determined experimentally.
- **Cooling:** Monitor the temperature during dispersion, as excessive heat can be detrimental. Use a cooling jacket if necessary.
- **Let-Down:** After the high-shear dispersion step, reduce the mixer speed and add the remaining formulation components.

The following diagram illustrates the experimental workflow for optimizing Aerosil® R 805 concentration.



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Caption: Experimental workflow for optimizing Aerosil® R 805 concentration.

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- To cite this document: BenchChem. [Technical Support Center: Optimizing Aerosil® R 805 for Desired Thixotropy]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1168409#optimizing-the-concentration-of-aerosil-r-805-for-desired-thixotropy\]](https://www.benchchem.com/product/b1168409#optimizing-the-concentration-of-aerosil-r-805-for-desired-thixotropy)

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